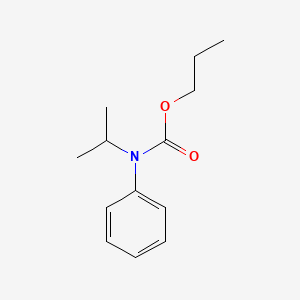

Propyl phenyl(propan-2-yl)carbamate

Description

Properties

CAS No. |

62604-34-6 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

propyl N-phenyl-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C13H19NO2/c1-4-10-16-13(15)14(11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |

InChI Key |

FJRHLZVUFAMYSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)N(C1=CC=CC=C1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for N Phenyl N Isopropyl Carbamate Derivatives

Classical and Phosgene-Free Synthetic Approaches to Carbamates

The synthesis of carbamates, including Propyl phenyl(propan-2-yl)carbamate, has traditionally relied on methods involving hazardous reagents like phosgene (B1210022). However, significant progress has been made in developing safer, phosgene-free alternatives. These modern approaches include isocyanate-based pathways, transcarbamoylation reactions, and the utilization of carbon dioxide as a C1 feedstock.

Isocyanate-Based Pathways

The reaction of an isocyanate with an alcohol is a fundamental and widely used method for forming the carbamate (B1207046) linkage. nih.gov For N-phenyl-N-isopropyl carbamate derivatives, this can be achieved through two main routes: the reaction of phenyl isocyanate with an appropriate alcohol or the reaction of an N-substituted aniline (B41778) with a chloroformate.

Specifically, this compound can be synthesized by the reaction of phenyl isocyanate with propan-2-ol. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the carbamate.

Alternatively, a related pathway involves the reaction of N-isopropylaniline with propyl chloroformate. A base, such as triethylamine (B128534) or sodium hydroxide (B78521), is typically added to neutralize the hydrochloric acid byproduct. nih.govgoogle.com A patent from 1952 describes a method for producing isopropyl N-phenyl carbamate by reacting isopropyl chloroformate with aniline in the presence of a base. google.com This process can be adapted for N-substituted anilines. The reaction is often performed at low temperatures to control its exothermicity. google.com

Isocyanates themselves can be generated in situ to avoid handling these toxic reagents directly. researchgate.net For instance, palladium-catalyzed reactions of aryl chlorides or triflates with sodium cyanate (B1221674) can produce aryl isocyanate intermediates, which are then trapped by an alcohol to yield the desired carbamate. mit.edu This method provides a versatile route to a wide range of N-aryl carbamates. mit.edu

Transcarbamoylation and Transurethanization Reactions

Transcarbamoylation, also known as transurethanization, is an equilibrium-driven process where an existing carbamate reacts with an alcohol to form a new carbamate and a new alcohol. This method is particularly relevant in the context of polymer recycling, such as the depolymerization of polyurethanes, but the principle is applicable to small molecule synthesis. researchgate.net

The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carbamate. The efficiency of the reaction can be enhanced by using a catalyst, typically a base like potassium tert-butoxide, and by using a large excess of the reactant alcohol to shift the equilibrium towards the desired product. researchgate.net For example, a generic N-phenyl carbamate could be reacted with propan-2-ol to yield an isopropyl N-phenyl carbamate derivative. The mechanism for the base-catalyzed aminolysis of phenyl N-phenylcarbamate has been shown to proceed through an isocyanate intermediate (E1cB mechanism), which could then be trapped by an alcohol. nih.gov

Carbon Dioxide (CO₂) Fixation Strategies for Carbamate Synthesis

The use of carbon dioxide (CO₂) as a non-toxic, abundant, and renewable C1 building block is a cornerstone of green chemistry. Several strategies have been developed to synthesize carbamates by fixing CO₂. A prominent method is the three-component coupling of an amine, carbon dioxide, and an organic halide. nih.govchemistryviews.org

In this approach for synthesizing this compound, N-isopropylaniline would be reacted with CO₂ and a propyl halide (e.g., propyl bromide). The reaction is typically facilitated by a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The proposed mechanism involves the initial reaction between the amine and CO₂ to form a carbamate anion. This anion then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to displace the halide and form the final carbamate ester. nih.gov The use of a recyclable, polymer-supported DBU (PS-DBU) has been shown to be effective, allowing for mild reaction conditions (1 atm of CO₂, room temperature) and easy catalyst recovery. chemistryviews.org

Another CO₂ fixation strategy involves the direct reaction of amines, alcohols, and CO₂. This process typically requires a catalyst and a dehydrating agent to overcome the equilibrium limitations associated with the formation of water as a byproduct.

Advanced Catalytic Systems in Carbamate Formation

The efficiency and selectivity of carbamate synthesis, particularly via CO₂ fixation, are often dependent on the use of advanced catalytic systems. These catalysts play a crucial role in activating the substrates and lowering the energetic barriers of the reaction.

Palladium-based catalysts have been employed for the synthesis of N-aryl carbamates from aryl halides (ArX), sodium cyanate (NaOCN), and alcohols. mit.edu In this system, a palladium complex, often with a specific ligand, facilitates the cross-coupling reaction to form an aryl isocyanate intermediate, which is subsequently trapped by the alcohol. mit.edu

Cerium oxide (CeO₂) has proven to be an effective heterogeneous catalyst for the direct synthesis of carbamates from CO₂, amines, and alcohols. researchgate.net The combination of CeO₂ with a dehydrating agent or a co-catalyst like 2-cyanopyridine (B140075) allows for the formation of various carbamates, including N-arylcarbamates, with high selectivity. researchgate.net

Zinc-based catalysts have also been explored. A modified Merrifield resin supporting a zinc complex, for example, has been used to catalyze CO₂ fixation into o-phenylenediamines to produce benzimidazolones. rsc.org Such principles can be extended to carbamate synthesis.

Polymer-supported catalysts , such as polystyrene-supported DBU (PS-DBU), offer significant advantages in terms of process sustainability. chemistryviews.org These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity, making the process more environmentally and economically viable. chemistryviews.orggoogle.com

Below is a table summarizing some of the catalytic systems used in carbamate synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd₂(dba)₃ / Ligand | Aryl Halide, NaOCN, Alcohol | N-Aryl Carbamate | Forms isocyanate in situ; broad substrate scope. mit.edu |

| CeO₂ / 2-Cyanopyridine | Amine, Alcohol, CO₂ | N-Aryl/Alkyl Carbamate | High selectivity for direct synthesis; heterogeneous. researchgate.net |

| PS-DBU | Amine, Alkyl Halide, CO₂ | N-Aryl/Alkyl Carbamate | Mild conditions; recyclable catalyst. chemistryviews.org |

| Ti-SBA-15-pr-Ade | Amine, Alkyl Halide, CO₂ | N-Aryl/Alkyl Carbamate | Solid, reusable catalyst; moderate conditions. google.com |

Derivatization Strategies and Functional Group Transformations

The N-phenyl-N-isopropyl carbamate scaffold serves as a versatile platform for the creation of more complex molecules. Derivatization can be achieved by modifying the starting materials before synthesis or by performing chemical transformations on the pre-formed carbamate.

Formation of Novel Carbamate Derivatives

The synthesis of novel carbamate derivatives is readily achieved by varying the components in the synthetic routes described previously. By employing substituted anilines, different alcohols, or various organic halides, a diverse library of carbamate compounds can be generated.

For example, using substituted phenyl isocyanates or anilines (e.g., with methoxy, nitro, or halo groups on the aromatic ring) in the reactions would yield a range of electronically and sterically diverse N-aryl carbamates. nih.gov Similarly, the choice of alcohol or alkyl halide component can be varied extensively, introducing different alkyl or functionalized chains to the carbamate structure. mdpi.com This modularity is a key advantage of the synthetic methods discussed.

Functional group transformations on the this compound molecule itself offer another avenue for derivatization. The aromatic phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of new functional groups. The conditions for these reactions would need to be carefully chosen to avoid cleavage of the carbamate ester linkage. The synthesis of carbamate derivatives is an active area of research, particularly in the development of compounds with specific biological activities. nih.govmdpi.comnih.gov

Conversion of Carbamates to Other Functional Groups

The carbamate functional group, particularly within N-phenyl-N-isopropyl carbamate derivatives, serves as a versatile intermediate capable of being transformed into other important chemical moieties. These conversions leverage the inherent reactivity of the carbamate linkage, allowing for the strategic synthesis of diverse molecular architectures. Key transformations include the conversion to ureas, the regeneration of amines through deprotection, and transesterification to form different carbamate esters.

Conversion to Ureas

Phenylcarbamates can serve as effective precursors for the synthesis of ureas. The reactivity of the phenoxycarbonyl (Phoc) group is dependent on the substitution pattern of the nitrogen atom. nih.gov

From Primary Amine-Derived Phenylcarbamates : Phenylcarbamates derived from primary amines are reactive and can be converted into symmetrical or dissymmetrical ureas. The reaction to form symmetrical ureas can be achieved under mild conditions using a catalytic amount of tetra-n-butylammonium fluoride (B91410) (TBAF). nih.govacs.org This transformation is believed to proceed through an E1cb-type mechanism involving the in-situ formation of an isocyanate intermediate. acs.org The formation of dissymmetric ureas can be accomplished with high selectivity by reacting the phenylcarbamate with a different amine. nih.govacs.org

From Secondary Amine-Derived Phenylcarbamates : Phenylcarbamates derived from secondary amines, such as this compound, are generally more stable. nih.gov The mechanism for their hydrolysis or conversion under basic conditions is a more direct bimolecular acyl substitution (BAc2) pathway, which typically requires more forceful conditions compared to the E1cb route available to primary amine derivatives. nih.govacs.org

The chemoselective nature of these reactions allows for discrimination between phenylcarbamates of primary and secondary amines within the same molecule. nih.govacs.org

Conversion to Amines via Deprotection

Carbamates are widely employed as protecting groups for amines in multi-step organic synthesis due to their general stability. nih.gov The conversion of a carbamate back to its corresponding amine is a fundamental transformation.

For instance, the N-(tert-butoxycarbonyl) or "Boc" group, a type of carbamate, is frequently removed by treatment with acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) to yield the free amine. nih.gov While the phenoxycarbonyl group in a disubstituted carbamate like this compound is more stable than a Boc group, its cleavage to regenerate the parent secondary amine (N-isopropylaniline) can be achieved under specific hydrolytic conditions.

Transesterification

N-aryl carbamates can undergo transesterification, a process where the alcohol component of the ester is exchanged. The reaction of O-methyl-N-aryl carbamates with various aliphatic alcohols in the presence of their corresponding alkoxide catalysts has been studied, demonstrating a viable pathway to different carbamate esters. rsc.org

The kinetic profile of this reaction is first-order with respect to the carbamate substrate. rsc.org The established mechanistic pathway involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon of the carbamate. rsc.org Research has shown that electron-withdrawing substituents on the aromatic ring of the N-phenyl carbamate can facilitate this process. rsc.org This methodology was successfully applied to the synthesis of O-isopropyl-N-(3-chlorophenyl)carbamate (Chlorpropham), highlighting its practical utility. rsc.org

Table 1: Summary of Carbamate Conversion Reactions

| Starting Material Type | Reagents/Conditions | Product Functional Group | Mechanism/Notes |

| N-Phenylcarbamate (from primary amine) | R'-NH₂ | Dissymmetric Urea (B33335) | Chemoselective reaction. nih.govacs.org |

| N-Phenylcarbamate (from primary amine) | TBAF (catalytic) | Symmetrical Urea | Proceeds via an isocyanate intermediate (E1cb). nih.govacs.org |

| N,N-Disubstituted Phenylcarbamate | More drastic basic conditions | Amine/Urea | More resistant to conversion; proceeds via BAc2 mechanism. nih.govacs.org |

| N-tert-butoxycarbonyl (Boc) Amine | Trifluoroacetic Acid (TFA) | Free Amine | Standard deprotection strategy. nih.gov |

| O-Alkyl-N-Aryl Carbamate | R'-OH, R'O⁻ (catalyst) | Different O-Alkyl-N-Aryl Carbamate | Transesterification via nucleophilic acyl substitution. rsc.org |

Spectroscopic and Structural Elucidation Techniques in Carbamate Research

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. For a compound like propyl phenyl(propan-2-yl)carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of the molecular skeleton and conformational preferences.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the propyl, phenyl, and propan-2-yl groups. Based on data from analogous compounds like propyl phenylcarbamate, the protons of the propyl group would appear as a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group at approximately 1.6 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) around 4.0 ppm. mdpi.com The protons of the phenyl group would typically appear as a multiplet in the aromatic region, between 7.0 and 7.4 ppm. mdpi.com The isopropyl group would show a doublet for the two methyl groups and a septet for the methine proton (CH).

The ¹³C NMR spectrum provides complementary information. For propyl phenylcarbamate, the carbonyl carbon (C=O) of the carbamate (B1207046) group is typically observed around 154 ppm. mdpi.com The carbons of the propyl group would have distinct chemical shifts, with the OCH₂ carbon appearing around 67 ppm, the adjacent CH₂ at about 22 ppm, and the terminal CH₃ at approximately 10 ppm. mdpi.com The aromatic carbons of the phenyl ring would resonate between 118 and 138 ppm. mdpi.com For this compound, the additional isopropyl group would introduce signals for its methyl and methine carbons. The presence of substituents on the nitrogen atom can influence the electronic environment and, consequently, the chemical shifts of the nearby carbons. documentsdelivered.com

Conformational analysis of carbamates is also possible through NMR studies. The carbamate functional group can exist in syn and anti conformations due to restricted rotation around the C-N bond. ias.ac.in The energy barrier for this rotation can sometimes be high enough to allow for the observation of distinct sets of signals for the two rotamers at low temperatures. The relative populations of these conformers are influenced by steric and electronic effects of the substituents, as well as by solvent and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl | -CH₂-O- | ~ 4.0 (triplet) | ~ 67 |

| -CH₂- | ~ 1.6 (sextet) | ~ 22 | |

| -CH₃ | ~ 0.9 (triplet) | ~ 10 | |

| Phenyl | -C₆H₅ | 7.0 - 7.4 (multiplet) | 118 - 140 |

| Propan-2-yl | -CH- | Septet | - |

| -CH₃ | Doublet | - | |

| Carbamate | >C=O | - | ~ 154 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying functional groups.

The IR spectrum of a carbamate is characterized by several key absorption bands. A strong band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1740-1680 cm⁻¹. For propyl phenylcarbamate, this band appears at 1704 cm⁻¹. mdpi.com The C-N stretching vibration usually appears in the 1400-1300 cm⁻¹ range, while the C-O stretching vibrations of the ester group give rise to bands between 1250 and 1000 cm⁻¹. rsc.org For propyl phenylcarbamate, a strong band at 1238 cm⁻¹ is assigned to the C-O stretch. mdpi.com In N-H containing carbamates, a characteristic N-H stretching band is observed around 3300 cm⁻¹. mdpi.com However, for the fully substituted this compound, this band would be absent. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. For carbamates, the C=O stretching vibration is also a prominent feature in the Raman spectrum. mdpi.com Aromatic ring vibrations, such as the ring breathing mode, often give rise to strong and sharp bands in the Raman spectrum, which are useful for identification. mdpi.com For instance, in some carbamate pesticides, the C-N stretching vibration has been identified in the Raman spectrum around 1201 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch | 1740-1680 (strong) | 1740-1680 |

| C-O Stretch | 1250-1000 (strong) | - |

| C-N Stretch | 1400-1300 | ~1200 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Carbamates generally undergo characteristic fragmentation pathways upon electron ionization. documentsdelivered.com Common fragmentation patterns for N-phenyl carbamates involve cleavage of the ester group, the carbamate bond, and rearrangements.

For a related compound, propyl methyl(phenyl)carbamate, the molecular ion peak is observed at m/z 193. vulcanchem.com Significant fragment ions are seen at m/z 107 and 106. vulcanchem.com The fragmentation of carbamates can be complex and may involve McLafferty rearrangements if appropriate alkyl chains are present. The fragmentation of N-substituted ethyl carbamates has been studied, providing insights into the general fragmentation behavior of this class of compounds. molaid.com The analysis of fragmentation patterns allows for the confirmation of the different structural units within the molecule, such as the propyl, phenyl, and isopropyl groups.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Association

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice.

While a crystal structure for this compound is not available, the structure of the closely related isopropyl-N-phenylcarbamate has been determined. ias.ac.in This structure reveals that the molecule is stabilized by intermolecular N-H···O hydrogen bonds with a distance of 2.873 Å. ias.ac.in The angle between the phenyl ring and the carbamate group was found to be 31.4°. ias.ac.in In the case of this compound, which lacks an N-H bond, such hydrogen bonding would not be possible. Instead, other intermolecular interactions would dictate the crystal packing.

In the crystal structure of another analogue, phenyl N-phenylcarbamate, the molecules are linked into one-dimensional chains by N-H···O hydrogen bonds. nih.gov This structure also exhibits C-H···π interactions between the aromatic rings. nih.gov These types of interactions are crucial in understanding the supramolecular assembly of these molecules in the solid state.

Table 3: Illustrative Crystallographic Data for Isopropyl-N-phenylcarbamate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | ias.ac.in |

| Space Group | Pca2₁ | ias.ac.in |

| a (Å) | 9.006(6) | ias.ac.in |

| b (Å) | 11.788(7) | ias.ac.in |

| c (Å) | 9.726(6) | ias.ac.in |

| N-H···O Hydrogen Bond (Å) | 2.873 | ias.ac.in |

| Angle between Phenyl Ring and Carbamate Group (°) | 31.4 | ias.ac.in |

Analysis of Intermolecular and Intramolecular Interactions

The biological and chemical properties of carbamates are significantly influenced by both intermolecular and intramolecular interactions. nih.gov

Intramolecularly, the conformation of the carbamate group is of primary importance. The partial double bond character of the C-N bond restricts rotation, leading to the possibility of syn and anti rotamers. ias.ac.in The relative stability of these conformers is governed by steric hindrance and electronic effects of the substituents on the nitrogen and oxygen atoms.

Intermolecularly, in carbamates with an N-H group, hydrogen bonding is a dominant force in the solid state and in solution. ias.ac.innih.gov These hydrogen bonds can act as both donors and acceptors. For N,N-disubstituted carbamates like this compound, which lack an N-H donor, other weaker interactions become more significant in directing the supramolecular assembly. These include dipole-dipole interactions, van der Waals forces, and C-H···π interactions between the alkyl or aryl groups and the aromatic ring. nih.govnih.gov The presence of the phenyl ring and the carbonyl group creates regions of electron density that can participate in these non-covalent interactions, influencing the packing of the molecules in the solid state.

Computational and Theoretical Investigations of Propyl Phenyl Propan 2 Yl Carbamate and Analogues

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) and Density Functional Theory (DFT) methods are powerful tools for elucidating the electronic properties and reactivity of carbamate (B1207046) molecules. researchgate.netnih.govrsc.orgyoutube.com Ab initio calculations have been employed to study the electrostatic potentials around phenyl N-methyl carbamate derivatives, revealing that the affinity constants of these compounds may be influenced by electrostatic interactions of the phenyl ring with active sites. nih.gov

Key characteristics of the carbamate moiety, such as its planar structure, are attributed to the delocalization of π-electrons along the backbone. nih.govchemrxiv.orgacs.org This feature is crucial for its chemical stability and ability to participate in hydrogen bonding. nih.govacs.org The resonance within the carbamate group, which is about 3-4 kcal/mol lower than in amides, contributes to its stability and is described by three main resonance structures. nih.govacs.org

DFT calculations, often using the B3LYP method with basis sets like 6-31+G(d,p), are used to optimize molecular structures and determine characteristics such as harmonic vibrational frequencies and IR intensities. nih.gov Such studies help in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the charge transfer that can occur within the molecule. nih.gov

Global chemical reactivity descriptors derived from DFT, such as chemical hardness, electronic chemical potential, and electrophilicity, are calculated to predict the relative stability and reactivity of different carbamate isomers. researchgate.net For instance, a higher electronic chemical potential can indicate lower stability and higher reactivity. researchgate.net

Table 1: Key Parameters from QM/DFT Studies of Carbamate Analogues

| Parameter | Methodology | Finding | Reference |

|---|---|---|---|

| Amide Resonance Energy | Experimental and Theoretical | 3–4 kcal/mol lower than in amides, contributing to stability. | nih.govacs.org |

| Molecular Geometry | DFT (B3LYP/6-31+G(d,p)) | The carbamate unit is generally planar due to π-electron delocalization. | nih.govchemrxiv.orgacs.org |

| Reactivity Descriptors | DFT | Chemical potential and electrophilicity indices are used to predict relative stability and reactivity. | researchgate.net |

| Electrostatic Potential | Ab initio SCF-MO-LCAO | Phenyl ring electrostatic interactions influence binding affinities. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and behavior of carbamates in different environments, such as in solution. nih.govresearchmap.jp These simulations provide a detailed, atomistic view of the dynamic processes that these molecules undergo. nih.gov

For carbamate monomers, a combination of MD simulations with spectroscopic methods like IR, VCD, and NMR, validated by DFT calculations, has been used to understand their conformation in solution. nih.govchemrxiv.orgacs.org A key finding is that while peptides typically favor trans configurations, carbamates can have energetically stable cis configurations. nih.govchemrxiv.org The energy difference between the syn and anti rotamers of carbamates is often small (around 1.0–1.5 kcal/mol), and in some cases, they can exist as a nearly 50:50 mixture of isomers. nih.gov

MD simulations have also been employed to study the hydrolysis mechanism of carbamates. For example, in the case of methomyl (B1676398) hydrolysis by the enzyme PestE, MD simulations revealed a two-step mechanism involving a serine-initiated nucleophilic attack followed by C-O bond cleavage. mdpi.comresearchgate.net The simulations helped to elucidate the free energy profiles along the reaction pathway and identify the rate-determining step. mdpi.comresearchgate.net

The choice of force fields is critical in MD simulations to accurately represent the interactions within the system. nih.gov For complex systems, coarse-grain force fields may be used to extend the time and length scales of the simulation, although this comes at the cost of atomic detail. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex System Interactions and Reaction Mechanisms

Hybrid QM/MM methods combine the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger environment, such as a protein or solvent. wwu.eduuiuc.edunih.gov This approach is particularly valuable for studying enzyme-catalyzed reactions and protein-ligand interactions involving carbamates. acs.orgnih.govyoutube.com

QM/MM simulations have been successfully applied to investigate the hydrolysis of carbamates like methomyl in an esterase. mdpi.comresearchgate.net These studies can detail the reaction mechanism at an atomic level, calculate potential energy barriers for each step, and identify key active site residues and their roles. mdpi.comresearchgate.net For instance, the calculated energy barrier for the rate-determining step in methomyl hydrolysis was found to be in good agreement with predictions from a deep learning model. mdpi.com

In the study of enzyme inhibition, QM/MM molecular dynamics simulations can trace the free energy surfaces of the inhibition process. nih.gov For example, studies on the inhibition of the enzyme cruzain by peptidyl halomethyl ketones have shown that the nucleophilic attack by a cysteine residue and the cleavage of the carbon-halogen bond occur in a single step. nih.gov These simulations can also explain the different inhibitory potencies of various compounds by analyzing the stabilizing interactions between the inhibitor and the active site residues. nih.gov

The accuracy of QM/MM calculations can be sensitive to the choice of the QM method and the definition of the QM region. youtube.com Comparisons with large-scale, fully QM calculations have been used to validate the QM/MM approach for specific systems. youtube.com

Table 2: Applications of QM/MM in Carbamate-Related Systems

| System/Process | QM/MM Finding | Significance | Reference |

|---|---|---|---|

| Methomyl hydrolysis by esterase PestE | Two-step mechanism with a rate-determining nucleophilic attack. Calculated barrier of 19.1 kcal/mol. | Provides atomic-level detail of enzymatic degradation of carbamate pesticides. | mdpi.comresearchgate.net |

| Urease-catalyzed urea (B33335) hydrolysis | Demonstrated the importance of the protein environment in stabilizing reaction intermediates. | Elucidates the role of the enzyme in the formation of carbamate from urea. | acs.org |

| Cruzain inhibition by peptidyl halomethyl ketones | Inhibition occurs via a single-step nucleophilic attack and bond cleavage. | Explains the kinetic differences between inhibitors and guides the design of more potent ones. | nih.gov |

| Carbapenemase activity | Calculated activation free energies for deacylation in good agreement with experimental rates. | Distinguishes between different classes of β-lactamase enzymes based on their reactivity with carbapenem (B1253116) antibiotics. | nih.gov |

Theoretical Studies of Carbamate Stability and Decomposition Pathways

Theoretical studies are crucial for understanding the stability of carbamates and the mechanisms of their decomposition, such as hydrolysis. nih.govacs.orgusu.edu The stability of the carbamate group is a key feature, making it a common motif in medicinal chemistry. nih.govacs.org However, the rate of hydrolysis can be critical for the biological activity of carbamate-containing molecules, especially in the context of prodrugs. nih.govacs.org

Computational studies have investigated the hydrolysis of the carbamate bond, with ab initio calculations indicating that esterification can accelerate the cleavage of this bond. usu.edu The decomposition of carbamates can be influenced by various factors, including the presence of radicals. Theoretical studies on the degradation of carbamate pesticides by hydroxyl radicals have shown that the primary reaction is often the abstraction of a hydrogen atom from a methyl group. researchgate.net

The decomposition of simple carbamates like ammonium (B1175870) carbamate has also been studied computationally. These studies suggest that while gas-phase carbamic acid is a stable species, its decomposition likely involves surface-bound intermediates. ureaknowhow.com

DFT calculations have been used to investigate catalyzed reaction pathways for carbamate formation. For instance, the Pd(PPh₃)₄-catalyzed synthesis of a carbamate was found to proceed through two feasible pathways, with the catalyst stabilizing key reaction intermediates. nih.gov

The basic hydrolysis of phenylcarbamates has been proposed to proceed through an isocyanate intermediate, formed by the deprotonation of the carbamate's nitrogen atom. acs.org This intermediate can then be trapped by nucleophiles like amines to form ureas. acs.org

Computational Analysis of Aggregation Phenomena in Carbamate Systems

Computational methods, particularly molecular dynamics simulations, are valuable for studying the aggregation and self-assembly of molecules containing carbamate groups. nih.govnih.govrsc.org These processes are driven by non-covalent interactions such as hydrophobic interactions, π-π stacking, electrostatic interactions, and hydrogen bonding. nih.gov

Simulations can provide insights into how the structure of a molecule influences its aggregation behavior. researchgate.netnih.gov For example, in carbamate-functionalized surfactants, the introduction of the carbamate fragment can significantly lower the critical micelle concentration (cmc) compared to non-functionalized analogues. researchgate.net

MD simulations can also be used to visualize the self-assembly process at an atomic level, revealing the structure and dynamics of the resulting aggregates. researchgate.net This is particularly useful in the field of nanomedicine, where self-assembled nanostructures are designed for drug delivery. nih.gov By understanding the self-assembly mechanism, it is possible to design molecules with specific aggregation properties. researchmap.jp

Computational models have also been developed to predict the aggregation propensity of large molecules like monoclonal antibodies, which can be affected by factors like pH. nih.gov These models often combine calculations of hydrophobicity and electrostatic properties to generate a developability score. nih.gov

Reaction Chemistry and Mechanistic Exploration of the Carbamate Moiety

Hydrolysis and Decomposition Mechanisms

The hydrolysis of carbamates is a critical aspect of their chemistry, influencing their stability and environmental persistence. vulcanchem.com The mechanism of hydrolysis is highly dependent on the substitution pattern of the nitrogen atom and the pH of the medium.

For N,N-disubstituted aryl carbamates, such as propyl phenyl(propan-2-yl)carbamate, hydrolysis in basic or neutral conditions generally proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. scielo.br This pathway involves the direct nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the carbamate (B1207046). This attack forms a tetrahedral intermediate, which then collapses, leading to the expulsion of the phenoxide leaving group. The products of this hydrolysis are N-propyl-N-isopropylamine, phenol (B47542), and carbon dioxide (which may exist as bicarbonate or carbonate in solution).

In contrast, N-monosubstituted aryl carbamates, particularly those with a good phenoxide leaving group, can undergo hydrolysis via an elimination-addition mechanism (E1cB). rsc.orgnih.gov This pathway involves the initial deprotonation of the nitrogen atom by a base, followed by the elimination of the phenoxide to form a highly reactive isocyanate intermediate. The isocyanate is then rapidly attacked by water to form a carbamic acid, which decarboxylates to yield the corresponding primary amine. nih.gov Since this compound is fully substituted on the nitrogen and lacks an ionizable proton, it cannot proceed through the E1cB pathway. nih.gov

Under acidic conditions, the hydrolysis mechanism can change. For some carbamates, the reaction can proceed via a bimolecular attack of water on the N-protonated substrate, a behavior observed in certain benzimidazolylcarbamates. scielo.br This is attributed to the increased basicity of a nitrogen atom within the heterocyclic moiety. scielo.br For typical aryl carbamates, acid-catalyzed hydrolysis would likely involve protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon towards nucleophilic attack by water.

The stability of carbamates towards hydrolysis is a key factor in their application. For instance, carbamate linkages are often selected for prodrugs to enhance stability at acidic pH while allowing for cleavage under physiological conditions (pH 7.4). researchgate.net

Table 1: Comparison of Hydrolysis Mechanisms for Aryl Carbamates

| Carbamate Type | Substitution | Common Mechanism (Basic/Neutral pH) | Key Intermediate | Requirement |

|---|---|---|---|---|

| Primary/Secondary | R-NH-C(O)OAr | E1cB (Elimination-Addition) | Isocyanate (R-N=C=O) | Acidic N-H proton, good leaving group |

This table provides a generalized comparison; the exact mechanism can be influenced by substituents and reaction conditions.

Rearrangement Reactions (e.g., Curtius, Hofmann, Bischler–Napieralski-type cyclization)

While the carbamate moiety itself is generally stable and not prone to the classic rearrangement reactions listed, these reactions are fundamentally important in the synthesis of isocyanates, which are direct precursors to carbamates.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to produce an isocyanate with the loss of nitrogen gas. masterorganicchemistry.com The resulting isocyanate can then be trapped with an alcohol, such as propan-2-ol, to form a carbamate. vulcanchem.com This method provides a pathway to carbamates from carboxylic acid derivatives. The key step is the migration of the R group from the carbonyl carbon to the nitrogen atom, forming the isocyanate. masterorganicchemistry.com

Hofmann Rearrangement : In the Hofmann rearrangement, a primary amide is treated with bromine and a strong base to yield a primary amine with one fewer carbon atom. masterorganicchemistry.com The reaction proceeds through an isocyanate intermediate. If the reaction is performed in an alcohol solvent (a modified Hofmann rearrangement), the isocyanate intermediate is trapped to form a stable carbamate. masterorganicchemistry.comresearchgate.net For example, treating an amide with lead tetraacetate or phenyliodine(II) diacetate in the presence of an alcohol like methanol (B129727) can produce the corresponding methyl carbamate in high yields. masterorganicchemistry.comresearchgate.net

The Bischler–Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide or -imine, followed by dehydrogenation to form an isoquinoline. This reaction is not directly applicable to the structure of this compound.

Other types of rearrangements, such as rsc.orgmasterorganicchemistry.com-sigmatropic rearrangements, can occur in specialized systems involving ylide intermediates derived from carbene transfer reactions, but these are not characteristic of the general reactivity of a simple aryl carbamate. nih.gov Similarly, the Cope rearrangement is a sigmatropic reaction of 1,5-dienes, a structural motif not present in this compound. nih.gov

Role as Protecting Groups for Amines in Complex Organic Synthesis

Carbamates are one of the most widely used classes of protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com They are effective because they render the amine nitrogen non-nucleophilic while being stable to a wide range of reaction conditions. masterorganicchemistry.com Furthermore, they can be installed and removed under specific and often mild conditions. masterorganicchemistry.com

Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com Each of these has a distinct deprotection strategy, allowing for orthogonal protection where multiple amines in a molecule can be deprotected selectively. masterorganicchemistry.comkiku.dk

Boc : Removed with strong acids (e.g., trifluoroacetic acid). masterorganicchemistry.com

Cbz : Removed by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

Fmoc : Removed with a mild amine base (e.g., piperidine). masterorganicchemistry.com

The this compound structure contains a phenoxycarbonyl (Phoc) group attached to a disubstituted amine. The Phoc group itself can be used as a protecting group. Its removal can be achieved under basic hydrolysis conditions, often proceeding through an isocyanate intermediate if an N-H proton is present. nih.gov However, the N,N-disubstitution in this compound makes it more stable and less analogous to the standard protecting groups used for primary and secondary amines. Its synthesis would typically involve reacting N-propyl-N-isopropylamine with phenyl chloroformate. The steric hindrance from the propyl and isopropyl groups may require specific catalysts or elevated temperatures for its formation. vulcanchem.com

The stability of carbamate protecting groups can be tuned by modifying their structure. For example, the 2-(1,3-dithian-2-yl)methoxycarbonyl (Dmoc) group is stable to acids and bases but can be removed under specific oxidative conditions, offering a different dimension of orthogonality. nih.gov

Table 2: Common Carbamate Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Structure | Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(O)- | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂-O-C(O)- | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₃H₉CH₂-O-C(O)- | Base (e.g., Piperidine) |

Reactivity in Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. Classic examples include the Ugi and Passerini reactions.

The direct participation of a stable, N,N-disubstituted carbamate like this compound as a primary component in well-known MCRs is unlikely. The typical substrates for these reactions possess specific functional groups that this carbamate lacks. For instance:

The Ugi reaction requires a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.

The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide.

The carbamate moiety in this compound is relatively unreactive under the neutral or mildly acidic conditions often employed for these MCRs. It does not possess the requisite functionality to act as any of the standard components.

However, compounds structurally related to carbamates are central to some MCRs. Isocyanates, which are precursors to carbamates, can participate in MCRs. For example, they can react with other components to generate intermediates that lead to diverse heterocyclic structures. While this compound is not a direct participant, its chemistry is linked to the isocyanate functionality that is a cornerstone of MCRs.

Advanced Analytical Methodologies for Carbamate Detection and Quantification in Chemical Systems

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates due to its high separation efficiency for thermally labile and non-volatile compounds. For Propyl phenyl(propan-2-yl)carbamate, a reversed-phase HPLC method is typically the most suitable approach.

Method Development: A typical HPLC system for the analysis of this compound would involve a C18 or a phenyl-based stationary phase, which provides effective separation based on the compound's hydrophobicity. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, allowing for the elution of the compound with optimal resolution. Detection is commonly achieved using a UV detector, set at a wavelength where the phenyl group of the carbamate (B1207046) exhibits maximum absorbance.

Validation: Method validation would be performed in accordance with ICH guidelines, establishing linearity, accuracy, precision, and robustness. This ensures the method is reliable for the quantification of this compound in various samples.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC) Techniques for Volatile Carbamates

While many carbamates are thermally unstable, Gas Chromatography (GC) can be employed for the analysis of more volatile and thermally stable carbamates like this compound. The key challenge is to prevent on-column degradation.

Techniques: To circumvent thermal degradation, techniques such as cool on-column injection or the use of a deactivated, low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) are employed. The temperature program is optimized to ensure elution of the analyte before temperatures that could induce decomposition are reached. A Flame Ionization Detector (FID) is commonly used for detection due to its general applicability to organic compounds. For enhanced sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) can be utilized.

| Parameter | Typical Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Cool On-Column |

| Detector | FID or NPD |

| Temperature Program | Initial 100°C, ramp to 250°C |

Hyphenated Techniques: LC-MS and GC-MS for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry (MS), are the gold standard for trace-level analysis and structural confirmation of carbamates.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for carbamate analysis. nih.gov An Electrospray Ionization (ESI) source is typically used to generate ions from the eluting this compound. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) provides unambiguous identification through the characteristic fragmentation pattern of the analyte. The mass spectrum of this compound would be expected to show a molecular ion peak and specific fragment ions corresponding to the loss of the propyl or isopropyl groups and the phenyl moiety.

| Technique | Ionization Source | Key Advantage |

| LC-MS | Electrospray (ESI) | High sensitivity, suitable for thermally labile compounds. |

| GC-MS | Electron Impact (EI) | Provides structural information through fragmentation patterns. |

Thin Layer Chromatography (TLC) in Carbamate Analysis

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method often used for the qualitative screening of carbamates. ajrconline.org

Analysis: For the analysis of this compound, a silica (B1680970) gel TLC plate would be used as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would be used for development. Visualization of the spot corresponding to the carbamate can be achieved by spraying the plate with a chromogenic reagent, such as alkaline potassium permanganate (B83412) or by viewing under UV light if the compound is UV-active. ajrconline.org The retention factor (Rf) value is used for identification by comparison with a standard.

Electrochemical Methods in Carbamate Analysis

Electrochemical methods offer a sensitive and often portable alternative for the detection of carbamates. These methods are typically based on the oxidation or reduction of the carbamate or its hydrolysis products at an electrode surface. nih.gov

Detection Principle: While direct electrochemical detection of this compound might be possible at high potentials, a more common approach involves the enzymatic inhibition of acetylcholinesterase (AChE). The carbamate inhibits the enzyme, and the decrease in the enzymatic activity is measured electrochemically. Alternatively, the compound can be chemically hydrolyzed to produce a phenol (B47542), which can then be detected electrochemically at a lower potential, offering improved sensitivity. semanticscholar.org Advanced electrode materials, such as boron-doped diamond or chemically modified electrodes, can enhance the sensitivity and stability of the detection. nih.govsemanticscholar.org

Emerging Applications of Carbamate Chemistry in Materials Science and Industrial Processes

Carbamates in Polymer Synthesis and Modification

Carbamates are integral to polymer science, primarily due to their structural relationship with polyurethanes, a major class of polymers. The carbamate (B1207046) linkage, -NH-C(=O)-O-, forms the backbone of polyurethanes. While the most common route to polyurethanes involves the reaction of isocyanates with alcohols, there is growing interest in isocyanate-free methods, which often involve carbamate chemistry.

N,N-disubstituted carbamates can be involved in polymer synthesis and modification in several ways. For instance, the transcarbamoylation reaction, where a carbamate reacts with a hydroxyl-functional polymer, can be used to introduce carbamate functionalities into existing polymer chains. This process can modify the properties of the polymer, such as its adhesion, coating characteristics, and reactivity. ias.ac.in

Furthermore, research into π-conjugated polymers has shown that the incorporation of carbamate-substituted building blocks can significantly influence the material's properties. The carbamate group's ability to form hydrogen bonds can affect the polymer's conformation, π-conjugation, and packing in the solid state, which in turn impacts its optical and electronic properties. researchgate.net

Recent advancements have also focused on the ring-opening polymerization of cyclic carbamates as a route to aliphatic polyurethanes. organic-chemistry.org This method provides an alternative to traditional polyurethane synthesis and allows for the creation of polymers with novel structures and controlled molecular weights. organic-chemistry.org

Table 1: Examples of Carbamate-Related Monomers and their Polymerization

| Monomer/Precursor Type | Polymerization Method | Resulting Polymer | Key Findings |

| Cyclic Carbamates | Anionic Ring-Opening Polymerization | Aliphatic Polyurethanes | Provides access to polyurethanes with novel structures and controlled molecular weights. organic-chemistry.org |

| Hydroxyl Functional Polymer & Lower Alkyl Carbamate | Transcarbamoylation | Carbamate Functional Polymer | Allows for the incorporation of carbamate groups into existing polymers, modifying their properties. ias.ac.in |

| Thiophene-pyrazine-thiophene building blocks with carbamate substituents | Conjugated Polymer Synthesis | π-conjugated polymers | Intramolecular hydrogen bonds in carbamate-substituted polymers can lead to a co-planar structure and extended π-conjugation. researchgate.net |

Role as Synthetic Intermediates in Fine Chemical Production

The carbamate group is a versatile functional group in organic synthesis, often employed as a protecting group for amines due to its stability and the relative ease of its introduction and removal. nih.gov N,N-disubstituted carbamates, including N-aryl, N-alkyl carbamates, are important intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov

The synthesis of N-substituted carbamates can be achieved through various methods, avoiding the use of hazardous reagents like phosgene (B1210022). nih.gov For example, the reaction of amines with CO2 and alkyl halides, or the carbonylation of amines, are common strategies. nih.gov Palladium-catalyzed methods have been developed for the efficient synthesis of N-aryl carbamates from aryl chlorides and triflates. organic-chemistry.org

Once formed, these carbamate intermediates can undergo further transformations. For example, N-phenyl carbamates can be condensed with methylenating agents to produce diphenylmethane (B89790) dicarbamates, which are precursors to polyurethanes. google.com They can also serve as precursors for the synthesis of other functional groups or more complex molecules. The stability of N,N-disubstituted carbamates makes them suitable for use in multi-step syntheses where other parts of the molecule are being modified. acs.org

Table 2: Synthesis Methods for N-Substituted Carbamate Intermediates

| Reactants | Catalyst/Reagent | Product | Significance |

| Aryl Chlorides/Triflates, Sodium Cyanate (B1221674), Alcohols | Palladium Catalyst | N-Aryl Carbamates | Efficient method for synthesizing a wide range of N-aryl carbamates. organic-chemistry.org |

| Amines, CO2, Alkyl Halides | Cesium Carbonate and TBAI | N-Alkyl Carbamates | Three-component coupling reaction for the formation of N-alkyl carbamates. nih.gov |

| Aromatic Amides, Oxone, KCl, Alcohols | - | O-Alkyl and N-Aryl Carbamates | Green oxidation process for Hofmann rearrangement to produce carbamates. nih.gov |

| Amines, Urea (B33335), Alcohols | TiO2–Cr2O3/SiO2 catalyst | N-Substituted Carbamates | Utilizes urea as a carbonyl source, avoiding phosgene. rsc.org |

Catalytic Applications Involving Metal Carbamate Complexes

Metal carbamate complexes, which feature a carbamato ligand bound to a metal center, are a significant class of compounds with diverse catalytic applications. mdpi.comnih.gov These complexes can be formed through the reaction of carbon dioxide with metal amides or by other synthetic routes. mdpi.com The nature of the metal and the substituents on the carbamate ligand influence the structure and reactivity of the complex. mdpi.com

Homoleptic metal carbamates, where all the ligands are carbamates, have been shown to have a wide range of nuclearities and coordination modes. mdpi.com The catalytic activity of metal carbamate complexes is often linked to their ability to activate small molecules. For instance, they have been investigated as catalysts for CO2 activation routes. mdpi.comnih.gov

While specific catalytic applications involving Propyl phenyl(propan-2-yl)carbamate are not documented, the broader class of metal carbamate complexes has been explored in various catalytic processes. For example, siderophore-metal complexes, which can contain carbamate-like functionalities, have been investigated as bleach catalysts. google.comresearchgate.net Additionally, nickel-promoted iron oxide catalysts have been used for the synthesis of N-substituted carbamates, where the synergy between the metals is believed to be crucial for the catalytic activity. ionike.com

Table 3: Examples of Catalytic Systems Involving Carbamates or their Precursors

| Catalytic System | Reaction Catalyzed | Significance |

| Nickel-promoted Fe3O4 catalyst | Synthesis of N-substituted carbamates from amines and alkyl carbamates | Magnetic catalyst that can be recovered and reused. ionike.com |

| Zinc Halide (e.g., ZnCl2) | Condensation of N-phenyl carbamates with a methylenating agent | Produces diphenylmethane dicarbamates with high selectivity. google.com |

| Siderophore-Metal Complexes | Bleaching processes | Biologically-inspired catalysts for oxidation reactions. google.comresearchgate.net |

| (phen)Zn(OAc)(OC(=O)NHPh) | Intermediate in the synthesis of organic carbamates from CO2 | Demonstrates the role of metal carbamates as key intermediates in catalytic cycles. researchgate.net |

Future Directions and Grand Challenges in Carbamate Research

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards more environmentally benign methodologies. The development of sustainable and green synthetic routes for compounds like Propyl phenyl(propan-2-yl)carbamate is a paramount challenge.

A significant area of research is the utilization of carbon dioxide (CO2) as a C1 building block. acs.orgresearchgate.nettaylorandfrancis.com This approach is attractive due to CO2 being an abundant, non-toxic, and inexpensive feedstock. acs.org The direct synthesis of carbamates from CO2, amines, and alcohols presents a halogen-free and sustainable alternative to conventional methods. acs.orgresearchgate.net Basic catalysts have shown promise in converting both linear and branched aliphatic amines into their corresponding carbamates under relatively mild conditions. acs.org However, the reaction of CO2 with an amine to form a carbamic acid is often an equilibrium-limited process, and the subsequent dehydration to the carbamate (B1207046) can be challenging. acs.org Overcoming this thermodynamic barrier without resorting to harsh dehydrating agents remains a key research focus.

Biocatalysis offers another promising avenue for the green synthesis of carbamates. nih.govnih.gov The use of enzymes, such as promiscuous esterases and acyltransferases, allows for the synthesis of carbamates in aqueous media, a significant step forward in sustainable chemistry. nih.gov For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully employed for the synthesis of various carbamates from amines and carbonates. nih.gov Coupling biocatalytic steps with continuous flow processes can further enhance efficiency and scalability, as demonstrated in the synthesis of valuable Cbz-carbamate products. nih.govresearchgate.net

Furthermore, novel catalytic systems are being developed to circumvent the need for toxic reagents. researchgate.netscielo.br For example, a methodology for the direct transformation of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base has been reported, eliminating the need for metal catalysts. researchgate.netresearchgate.net This method has proven to be scalable and aligns with the principles of green chemistry by avoiding hazardous substances. researchgate.net The development of superbase-derived protic ionic liquid catalysts also shows potential for the direct synthesis of carbamates from amines, CO2, and silicate (B1173343) esters, activating both aliphatic and aromatic amines. scielo.br

The following table summarizes various green synthetic approaches for carbamates:

| Synthetic Approach | Key Features | Advantages | Challenges |

| CO2 Utilization | Direct reaction of CO2, amines, and alcohols. | Utilizes a renewable, non-toxic C1 source; halogen-free. | Equilibrium limitations; requires efficient catalysts and dehydration methods. |

| Biocatalysis | Employs enzymes like esterases and acyltransferases. | Environmentally friendly (aqueous media); high selectivity. | Enzyme stability and cost; substrate scope limitations. |

| Novel Catalysts | Use of non-toxic bases (e.g., t-BuOLi) or ionic liquids. | Avoids hazardous reagents like phosgene; can be scalable. | Catalyst efficiency and recovery; optimization for diverse substrates. |

Advanced Computational Prediction of Carbamate Reactivity and Properties

The ability to predict the reactivity and properties of carbamates like this compound through computational methods is revolutionizing the design and development of new molecules. Advanced computational techniques offer a powerful tool to understand and forecast the behavior of these compounds, reducing the need for extensive and costly experimental work.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool in this domain. acs.orgnih.govnih.govwikipedia.org By establishing a mathematical relationship between the chemical structure of carbamates and their biological or chemical activity, QSAR models can predict the properties of novel compounds. acs.org For instance, 2D-QSAR models have been developed to predict the inhibitory activity of carbamate-based compounds against enzymes like acetylcholinesterase, a target in Alzheimer's disease research. nih.govnih.govwikipedia.org These models use molecular descriptors to forecast the biological potency of new carbamate analogues. nih.govwikipedia.org

Density Functional Theory (DFT) is another powerful method used to study the electronic structure and reactivity of carbamates. researchgate.netscielo.brresearchgate.net DFT calculations can provide insights into the conformational landscape of carbamate monomers, which is crucial for designing functional polymers. researchgate.netresearchgate.net Studies have shown that carbamates can be more rigid than their peptide counterparts due to the extended delocalization of π-electrons. researchgate.netresearchgate.net DFT can also be used to investigate the mechanism of carbamate formation, for example, in the absorption of CO2 by amines, highlighting the role of solvent molecules in the reaction pathway. scielo.br

The prediction of carbamate hydrolysis is another critical area where computational methods are being applied. The stability of the carbamate bond is a key determinant of the efficacy and duration of action for many carbamate-based drugs and prodrugs. researchgate.netyoutube.com Computational studies, including Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, can elucidate the hydrolysis mechanism at an atomic level. researchgate.net For example, the hydrolysis of the carbamate methomyl (B1676398) by the esterase PestE has been investigated using QM/MM, revealing the roles of key amino acid residues in the catalytic process. researchgate.net Such insights are invaluable for designing more stable or, in the case of prodrugs, appropriately labile carbamate compounds.

The table below highlights some advanced computational methods and their applications in carbamate research:

| Computational Method | Application in Carbamate Research | Key Insights |

| QSAR | Predicting biological activity (e.g., enzyme inhibition). | Identifies key structural features influencing activity; guides the design of new compounds. |

| DFT | Studying conformational preferences and reaction mechanisms. | Provides understanding of molecular rigidity and the role of solvents in synthesis. |

| QM/MM | Investigating enzyme-catalyzed hydrolysis of carbamates. | Elucidates detailed reaction pathways and the role of active site residues. |

Exploration of Novel Applications in Non-Traditional Chemical Fields

While carbamates are well-established in pharmaceuticals and polymers, ongoing research is uncovering their potential in less conventional chemical domains. The unique structural and electronic properties of the carbamate linkage are being harnessed for a variety of novel applications.

One emerging area is supramolecular chemistry , where the carbamate group's ability to form hydrogen bonds is exploited to construct complex, self-assembling systems. nih.govnih.govresearchgate.net The interplay of hydrogen bonding and other non-covalent interactions in carbamate-containing molecules can be used to control the formation of specific supramolecular architectures. nih.govnih.gov For instance, the reaction of CO2 with amino-functionalized calixarenes can create dynamic, thermally reversible carbamate bonds, leading to the formation of switchable supramolecular polymers that can trap and release guest molecules. researchgate.net This opens up possibilities for applications in areas such as smart materials and molecular sensing.

The use of carbamates as corrosion inhibitors is another non-traditional application being explored. researchgate.netepa.gov Certain carbamate and dithiocarbamate (B8719985) derivatives have shown effectiveness in protecting metals, such as mild steel, from corrosion in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. researchgate.net The intermediate ammonium (B1175870) carbamate formed during urea (B33335) production is itself a known corrosive species, highlighting the dual nature of these compounds in different contexts. epa.gov

In the field of materials science , the conformational properties of carbamates are being investigated for the development of novel molecular devices. The relatively low energy barrier between the syn and anti rotamers of the carbamate bond makes them suitable as conformational switches. nih.gov This property could be harnessed to create materials that change their properties in response to external stimuli.

Finally, the versatility of the carbamate functional group continues to be exploited in organic synthesis as a protecting group for amines. acs.orgnih.govchem-station.com The wide range of deprotection conditions available for different carbamates allows for their use in complex, multi-step syntheses, enabling the construction of intricate molecular architectures. chem-station.com

The following table summarizes some of the novel applications of carbamates:

| Application Field | Role of the Carbamate Group | Potential Impact |

| Supramolecular Chemistry | Hydrogen bonding and dynamic bond formation. | Development of switchable materials, sensors, and drug delivery systems. |

| Corrosion Inhibition | Adsorption onto metal surfaces to form a protective layer. | Cost-effective and efficient protection of industrial infrastructure. |

| Molecular Devices | Conformational switching between rotamers. | Creation of responsive materials for electronics and photonics. |

| Organic Synthesis | Versatile protecting group for amines. | Facilitation of the synthesis of complex molecules. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Propyl phenyl(propan-2-yl)carbamate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via carbamate formation, typically involving the reaction of isopropyl chloroformate with a substituted aniline derivative. Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

- Data Considerations : Monitor reaction progress using TLC or HPLC. Yields >70% are achievable with optimized anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical data should be reported?

- Methodology :

- Spectroscopy : IR (to confirm carbamate C=O stretch ~1700 cm⁻¹ and N-H stretch ~3300 cm⁻¹) , NMR (¹H/¹³C for substituent integration and stereochemical confirmation).

- Chromatography : HPLC with C18 columns (methanol/water mobile phase) to assess purity (>95%) and lipophilicity (log k values) .

- Elemental Analysis : Verify empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what mechanistic insights explain its inhibition potency?

- Methodology : Use kinetic assays (e.g., fluorometric or colorimetric) to determine IC₅₀ values against target enzymes like acetylcholinesterase or proteases. The carbamate group forms covalent bonds with catalytic serine residues, irreversibly inhibiting activity. Compare inhibition kinetics to similar carbamates (e.g., Propan-2-yl N-(4-bromophenyl)carbamate) to assess electronic effects of substituents .

- Data Contradictions : Discrepancies in IC₅₀ across studies may arise from assay conditions (pH, temperature) or enzyme isoforms. Validate using orthogonal methods (e.g., SPR or X-ray crystallography) .

Q. What structure-activity relationship (SAR) trends emerge when modifying the phenyl or propan-2-yl groups in this carbamate?

- Methodology : Synthesize analogs with substituents like halogens (e.g., 4-Br, 2-Cl) or alkyl chains on the phenyl ring. Evaluate biological activity (e.g., IC₅₀, LD₅₀) and physicochemical properties (logP, solubility). For example, bromine at the para position enhances enzyme inhibition but reduces aqueous solubility .

- Comparative Analysis : Contrast with isoprocarb (a pesticidal carbamate), where the ortho-isopropyl group increases bioactivity but introduces neurotoxicity risks .

Q. How should researchers address contradictory data regarding the compound’s toxicity profile in preclinical studies?

- Methodology : Conduct tiered toxicity assays:

- Acute Toxicity : Follow OECD guidelines (e.g., LD₅₀ in rodents) .

- Chronic Effects : Assess metabolic stability (liver microsomes) and genotoxicity (Ames test).

- Data Resolution : Discrepancies may stem from impurity batches or species-specific metabolism. Cross-validate using high-purity samples (>98%) and multiple model organisms .

Q. What experimental designs are recommended for evaluating the compound’s stability under varying environmental conditions?

- Methodology :

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.

- Hydrolytic Stability : Incubate in buffers (pH 2–12) and analyze degradation products via LC-MS .

- Photostability : Expose to UV light (300–400 nm) and monitor decomposition using spectrophotometry .

Q. How can researchers resolve variability in biological assay results when testing this carbamate’s efficacy?

- Methodology :

- Standardize Protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Dose-Response Curves : Perform triplicate runs with ≥10 concentration points to calculate robust EC₅₀/IC₅₀ values.

- Statistical Analysis : Apply ANOVA or nonlinear regression models to identify outliers and confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.